molecular formula C16H22N2O2 B13950943 Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)- CAS No. 55436-36-7

Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-

Cat. No.: B13950943
CAS No.: 55436-36-7
M. Wt: 274.36 g/mol
InChI Key: VZSOCBMIIPXAMY-UHFFFAOYSA-N
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Description

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylallyl group and a 3,4-methylenedioxybenzyl group. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine typically involves a multi-step process. One common method involves the alkylation of piperazine with 2-methylallyl bromide in the presence of a base such as potassium carbonate. This reaction is followed by the introduction of the 3,4-methylenedioxybenzyl group through a nucleophilic substitution reaction using 3,4-methylenedioxybenzyl chloride. The reaction conditions often include solvents like acetonitrile or dimethylformamide and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl position using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons or alcohols.

Scientific Research Applications

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylallyl)piperazine: Lacks the 3,4-methylenedioxybenzyl group, resulting in different pharmacological properties.

    4-(3,4-Methylenedioxybenzyl)piperazine: Lacks the 2-methylallyl group, leading to variations in its chemical reactivity and biological activity.

Uniqueness

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine is unique due to the presence of both the 2-methylallyl and 3,4-methylenedioxybenzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

55436-36-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylprop-2-enyl)piperazine

InChI

InChI=1S/C16H22N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9H,1,5-8,10-12H2,2H3

InChI Key

VZSOCBMIIPXAMY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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